molecular formula C13H14N2O4S2 B1615026 Diphenylmethane-4,4'-disulfonamide CAS No. 535-66-0

Diphenylmethane-4,4'-disulfonamide

Cat. No.: B1615026
CAS No.: 535-66-0
M. Wt: 326.4 g/mol
InChI Key: YYAMOMYEENPVSP-UHFFFAOYSA-N
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Description

Diphenylmethane-4,4'-disulfonamide (CAS 535-66-0), also known as nirexon, is a sulfonamide derivative of diphenylmethane. Its molecular structure consists of two benzene rings linked by a methylene group, with sulfonamide (-SO₂NH₂) groups at the para positions (Figure 1). The compound exhibits polymorphism, with Form II characterized by a dihedral angle of 70.8° between the benzene rings and a three-dimensional hydrogen-bonding network involving N–H···O and N–H···N interactions .

Properties

CAS No.

535-66-0

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H14N2O4S2/c14-20(16,17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21(15,18)19/h1-8H,9H2,(H2,14,16,17)(H2,15,18,19)

InChI Key

YYAMOMYEENPVSP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The diphenylmethane backbone is common among several industrially relevant compounds. Key derivatives include:

4,4'-Methylenedianiline (MDA)
  • CAS : 101-77-9
  • Functional Groups : Primary amines (-NH₂).
  • Properties: MDA is a precursor for polymers and epoxy resins.
  • Applications : Used in epoxy hardeners and polyurethane intermediates.
Diphenylmethane-4,4'-diisocyanate (MDI)
  • CAS : 101-68-8
  • Functional Groups : Isocyanate (-NCO).
  • Properties : MDI is a mixture of isomers (e.g., 4,4'-, 2,4'-, and 2,2'-diisocyanates) and oligomers. It reacts with polyols to form polyurethanes, leveraging the high reactivity of isocyanate groups .
  • Applications : Dominates the polyurethane industry (foams, adhesives).
4,4'-Methylenebis(N,N-dimethylbenzenamine) (Michler’s Base)
  • CAS : 101-61-1
  • Functional Groups: Dimethylamino (-N(CH₃)₂).
  • Properties : A crystalline solid used in dye synthesis and as an analytical reagent for lead detection. Less reactive than MDA or MDI due to electron-donating dimethyl groups .
4,4'-Sulfonyldiphenol
  • Functional Groups : Hydroxyl (-OH) and sulfonyl (-SO₂-).
  • Properties : The sulfonyl group enhances thermal stability compared to diphenylmethane derivatives. Applications include high-performance polymers .

Structural and Property Analysis

Compound CAS Functional Groups Key Properties Applications Toxicity Concerns
Diphenylmethane-4,4'-disulfonamide 535-66-0 Sulfonamide (-SO₂NH₂) Polymorphic, 3D hydrogen-bonded network Pharmaceuticals (inferred) Not explicitly reported
4,4'-Methylenedianiline (MDA) 101-77-9 Amine (-NH₂) Carcinogenic, epoxy precursor Epoxy resins, polyurethane intermediates Carcinogenic
MDI 101-68-8 Isocyanate (-NCO) Reactive, mixture of isomers/oligomers Polyurethanes, adhesives Respiratory irritant
Michler’s Base 101-61-1 Dimethylamino (-N(CH₃)₂) Stable, used in dye synthesis Dyes, analytical chemistry Hazardous upon inhalation
4,4'-Sulfonyldiphenol N/A Hydroxyl (-OH), sulfonyl (-SO₂-) High thermal stability High-temperature polymers Not explicitly reported

Key Differentiators

Reactivity :

  • MDI’s isocyanate groups enable rapid polymerization, unlike the sulfonamide’s hydrogen-bonded stability .
  • MDA’s amines are prone to oxidation and require careful handling .

Polymorphism :

  • The sulfonamide’s polymorphic behavior (Form I vs. Form II) is unique among the compared compounds, impacting its crystallinity and solubility .

Applications :

  • MDI dominates industrial polymer markets, while the sulfonamide’s niche may lie in drug design due to its stable hydrogen-bonding motifs.

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